1,9-Diazaspiro[6.6]tridecane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,9-diazaspiro[6.6]tridecane |
InChI |
InChI=1S/C11H22N2/c1-2-6-11(13-9-4-1)7-3-5-8-12-10-11/h12-13H,1-10H2 |
InChI Key |
VLUGSELMQOSXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCNC2)NCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 1,9-Diazaspiro[6.6]tridecane
An In-Depth Technical Guide to the Synthesis and Characterization of 1,9-Diazaspiro[6.6]tridecane
Executive Summary
Spirocyclic scaffolds are of increasing importance in modern medicinal chemistry, offering a path to novel chemical matter with enhanced three-dimensional complexity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The introduction of a spirocyclic core can rigidify a molecule into a bioactive conformation, optimize lipophilicity, and enhance metabolic stability.[1][3] This guide provides a comprehensive technical overview of a robust synthetic strategy for 1,9-Diazaspiro[6.6]tridecane, a novel scaffold featuring two seven-membered azepane rings fused at a central spirocyclic carbon. We present a detailed, step-by-step protocol based on modern synthetic methodologies, including a key Ring-Closing Metathesis (RCM) step. Furthermore, this document outlines the essential analytical techniques required for the unambiguous structural confirmation and purity assessment of the final compound, designed for researchers and professionals in drug discovery and development.
The Strategic Value of Spirocyclic Diamine Scaffolds
The exploration of diverse chemical structures is a cornerstone of medicinal chemistry.[4] Spirocyclic diamines, in particular, represent a promising class of compounds that remain relatively underexplored.[5] Unlike traditional flat, aromatic ring systems, spirocycles introduce a defined three-dimensional architecture. This spatial arrangement of functional groups allows for more precise and novel interactions with biological targets.[3] The 1,9-Diazaspiro[6.6]tridecane core, with its two flexible seven-membered rings, provides a unique conformational landscape. The two secondary amine functionalities serve as key handles for further derivatization, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.[5]
Synthetic Strategy: A Modular Approach via Ring-Closing Metathesis
A robust and flexible synthetic route is paramount for exploring the chemical space around a new scaffold. For the synthesis of 1,9-Diazaspiro[6.6]tridecane, we propose a strategy centered around a Ring-Closing Metathesis (RCM) reaction. This approach has proven effective for constructing similar spirocyclic diamine scaffolds and offers several advantages:
-
Modularity: The synthesis begins from a commercially available or readily prepared cyclic ketone, allowing for variations in ring size.
-
Convergent Assembly: Key fragments are joined before the crucial ring-forming step.
-
Reliability: RCM is a powerful and well-understood transformation in modern organic synthesis.
The overall retrosynthetic plan is depicted below. The target molecule is disconnected at the C-C double bond within a cyclic precursor, which is formed via RCM. This precursor arises from the addition of an allyl Grignard reagent to an imine, which itself is formed from a cyclic ketone and a homoallylic amine.
Proposed Retrosynthesis
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 5. researchgate.net [researchgate.net]
The Spirocyclic Advantage: Physicochemical Profiling of 1,9-Diazaspiro[6.6]tridecane
Executive Summary: The Rise of High-Fsp³ Scaffolds
In the current era of drug discovery, the "Escape from Flatland" initiative has driven a shift away from planar, aromatic-heavy structures toward three-dimensional (3D) scaffolds. 1,9-Diazaspiro[6.6]tridecane represents a high-value member of this class.[1] As a spirocyclic diamine consisting of two seven-membered (azepane) rings fused at a single quaternary carbon, it offers a unique combination of structural rigidity, defined vector orientation, and favorable physicochemical properties.[1]
This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical behavior, experimental characterization, and utility in modulating the pharmacokinetic (PK) profiles of drug candidates.[1][2]
Molecular Architecture & Conformational Dynamics[1][3][4]
Structural Analysis
The 1,9-diazaspiro[6.6]tridecane core (Formula: C₁₁H₂₂N₂) is characterized by a central spiro-carbon connecting two azepane rings.[1] Unlike smaller spirocycles (e.g., [3.3] or [4.4] systems), the [6.6] system possesses significant conformational flexibility, yet maintains a distinct "butterfly" trajectory that orients the nitrogen lone pairs in non-planar vectors.[1]
-
Spiro-Junction: The quaternary carbon forces the two rings to be orthogonal to each other, preventing the "pancaking" interactions common in fused bicyclic systems.[1]
-
Ring Pucker: The seven-membered rings typically adopt a twist-chair or twist-boat conformation to minimize transannular strain.[3] This creates a scaffold that is bulky but not rigid, allowing for "induced fit" binding in protein pockets.[1][3]
Vectorality
The positioning of the nitrogen atoms at the 1 and 9 positions (proximal to the spiro center) creates a specific exit vector for substituents. This is critical for fragment-based drug design (FBDD), where the scaffold acts as a linker that orients pharmacophores at precise angles (approx.[1] 109.5° theoretical, but distorted by ring strain).[1][3]
Physicochemical Core Properties[1][4]
Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems.[3]
Basicity (pKa)
The azepane ring is inherently more basic than piperidine or pyrrolidine due to the relief of ring strain upon protonation and subtle solvation effects.
-
Primary pKa (N1): Estimated at 10.8 – 11.2 .[1][3] This high basicity ensures the molecule is fully protonated at physiological pH (7.4).[3]
-
Secondary pKa (N2): The second ionization event will be suppressed by electrostatic repulsion from the first ammonium center.[3] However, due to the spatial separation provided by the spiro-center and the large ring size, the ΔpKa is smaller than in vicinal diamines.[1] Expect a value of 9.5 – 10.0 .[1][3]
Implication: The dicationic nature at pH 7.4 significantly enhances aqueous solubility but may impede passive membrane permeability unless capped or substituted.[3]
Lipophilicity (LogP vs. LogD)
-
Calculated LogP (cLogP): ~1.5 (unsubstituted).[3] The hydrocarbon bulk of the tridecane skeleton contributes lipophilicity, balanced by the polar amines.[1]
-
LogD (pH 7.4): Significantly lower (approx. -1.5 to -0.[3]5) due to the double protonation.[3]
-
Fsp³ Score: 1.0 (for the core). This maximal saturation fraction correlates with improved solubility and reduced promiscuity (off-target binding) compared to aromatic linkers.[1][3]
Metabolic Stability
The absence of aromatic rings eliminates common metabolic "soft spots" like epoxidation or hydroxylation typical of phenyl rings.[3] However, the alpha-carbons next to the nitrogens are susceptible to oxidative dealkylation by CYP450 isoforms (e.g., CYP2D6) if left sterically unhindered.[1]
Experimental Protocols for Characterization
To validate the properties of 1,9-diazaspiro[6.6]tridecane derivatives, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Standard titration is superior to computational prediction for spirocyclic amines due to specific solvation shells.
-
Preparation: Dissolve 5 mg of the pure hydrochloride salt in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).
-
Titrant: Carbonate-free 0.1 M KOH.
-
Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.
-
Execution: Perform a "blank" titration (KCl only) first. Titrate the sample from pH 2.0 to pH 12.0 under N₂ atmosphere.[3]
-
Analysis: Use the Bjerrum plot method to identify inflection points.[1][3]
-
Validation: The residuals between the fitted curve and experimental data must be < 0.5%.[3]
-
Protocol B: Shake-Flask LogD₇.₄
Essential for assessing membrane permeability potential.
-
Phases: Octanol (saturated with phosphate buffer pH 7.4) and Phosphate Buffer pH 7.4 (saturated with octanol).
-
Equilibration: Mix the compound (1 mg) in the aqueous phase (Pre-saturation prevents volume changes).
-
Partitioning: Add an equal volume of the octanol phase. Shake mechanically for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000g for 10 minutes to break emulsions.
-
Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.
-
Calculation:
-
QC Check: Mass balance (sum of both phases) must be >95% of the starting material.[3]
-
Visualization of Workflows
Physicochemical Characterization Workflow
This diagram outlines the decision tree for characterizing the spirocyclic scaffold.
Caption: Workflow for the rigorous physicochemical profiling of spirocyclic diamines.
Structural Impact on Drug Design
This diagram illustrates how the spiro-scaffold influences downstream pharmacological properties.[3]
Caption: Causal relationship between the spirocyclic architecture and medicinal chemistry outcomes.
Synthesis and Stability Considerations
While this guide focuses on properties, the provenance of the material dictates the accuracy of the data.
-
Synthetic Access: The 1,9-diazaspiro[6.6]tridecane core is challenging to synthesize compared to the [5.5] analogs.[1] Common routes involve the Schmidt rearrangement of spiro-ketones or Ring-Closing Metathesis (RCM) of diallyl precursors.
-
Stability: The scaffold is thermally stable but hygroscopic (as a salt).[3] It must be stored in a desiccator.[1][3] In solution, free bases rapidly absorb CO₂ from the air to form carbamates; always handle under Argon or store as HCl/TFA salts.[1][3]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010).[1][3] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009).[1][3] "The impact of aromatic ring count on physicochemical properties and attrition."[3] Drug Discovery Today. Link
-
Morgentin, R., et al. (2013).[1][3] "Spirocyclic diamines as novel scaffolds for GPCR ligands."[1][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Carreira, E. M., & Fessard, T. C. (2014).[1][3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
Sources
Methodological & Application
Application Note: 1,9-Diazaspiro[6.6]tridecane in Organic Synthesis & Drug Discovery
This guide details the applications, synthesis, and strategic utility of 1,9-Diazaspiro[6.6]tridecane , an emerging spirocyclic scaffold in medicinal chemistry.
Part 1: Introduction & Strategic Utility
The "Escape from Flatland"
Modern drug discovery has shifted from flat, aromatic-rich molecules to three-dimensional (3D) scaffolds to improve physicochemical properties (solubility, logP) and metabolic stability. 1,9-Diazaspiro[6.6]tridecane represents a "next-generation" scaffold in this class. Unlike the smaller, more common 2,6-diazaspiro[3.3]heptane or 1,9-diazaspiro[5.5]undecane systems, the [6.6] system consists of two spiro-fused seven-membered rings (azepanes).
Key Physicochemical Advantages
-
Conformational Flexibility: The seven-membered rings possess greater flexibility than five- or six-membered analogs, allowing the molecule to adopt unique "twist-chair" or "twist-boat" conformations that can better induce fit within dynamic protein binding pockets (e.g., kinases, GPCRs).
-
Vector Orientation: The nitrogen atoms (typically at positions 1 and 9) project substituents at distinct vectors compared to piperidine-based spirocycles, enabling access to novel chemical space.
-
Metabolic Stability: The spiro-quaternary carbon blocks metabolic hotspots, often extending the half-life of the parent compound compared to linear diamine linkers.
Core Applications
-
Bivalent Linkers: Connecting two pharmacophores in PROTACs or bispecific ligands.
-
GPCR Antagonists: Serving as the core lipophilic spacer in antagonists for receptors like CCR5, NK1, and MCH.
-
Library Synthesis: A core module for Diversity-Oriented Synthesis (DOS), where the two nitrogen atoms are orthogonally protected to allow sequential functionalization.
Part 2: Synthesis Protocol (RCM Strategy)
While specific syntheses for the [6.6] system are less ubiquitous than for [5.5] systems, the most robust and modular method relies on Ring-Closing Metathesis (RCM) . This protocol allows for the construction of the second seven-membered ring onto a pre-existing azepane core.
Protocol: Modular Assembly via RCM
Objective: Synthesize tert-butyl 9-benzyl-1,9-diazaspiro[6.6]tridecane-1-carboxylate.
Reagents & Equipment
-
Starting Material: N-Boc-hexahydro-1H-azepin-4-one (Commercial or synthesized via ring expansion).
-
Reagents: Allylmagnesium bromide (or homoallyl for 7-ring), Acryloyl chloride, Grubbs Catalyst (2nd Generation), Pd/C, H₂, TFA.
-
Solvents: Dichloromethane (DCM) [Anhydrous], Methanol.
Step-by-Step Methodology
1. Formation of the Quaternary Center (Geminal Alkylation)
-
Concept: Introduce the carbon chains required for the second ring.
-
Action: React N-Boc-azepin-4-one with homoallylmagnesium bromide (to provide the 4-carbon chain needed for a 7-membered ring) followed by dehydration/functionalization to install an amine handle.
-
Alternative (High Precision): Use the Strecker Reaction followed by alkylation. React the ketone with benzylamine and TMSCN to form the
-amino nitrile. Alkylate the nitrile with 1-bromo-5-hexene (or equivalent unsaturated halide).
2. Acylation/Amide Formation
-
Action: Deprotect the nitrile/amine generated in Step 1 (if using Strecker) to a primary amine. Acylate this amine with 4-pentenoic acid (or acryloyl chloride depending on chain length required).
-
Goal: You now have a spiro-precursor with two alkene chains of sufficient length to form a 7-membered ring.
3. Ring-Closing Metathesis (The Key Step)
-
Action: Dissolve the diene precursor in anhydrous DCM (0.01 M concentration to favor intramolecular cyclization).
-
Catalyst: Add Grubbs II catalyst (5 mol%). Reflux for 12–24 hours under inert atmosphere (Ar/N₂).
-
Observation: Monitor by TLC/LCMS for the disappearance of the diene and formation of the cyclic alkene.
-
Note: The 7-membered ring formation is slower than 5- or 6-membered rings; high dilution is critical to prevent oligomerization.
4. Hydrogenation & Global Reduction
-
Action: Reduce the internal alkene and the amide carbonyl (if present) to the amine.
-
Conditions: Hydrogenation (H₂, Pd/C) followed by amide reduction using LiAlH₄ or BH₃·THF.
-
Result: 1,9-Diazaspiro[6.6]tridecane with orthogonal protection (e.g., N1-Boc, N9-Benzyl).
Part 3: Functionalization & Library Generation
The true power of this scaffold lies in the ability to differentiate the two nitrogen atoms.
Protocol: Orthogonal Deprotection Sequence
| Step | Target Nitrogen | Reagent/Condition | Outcome |
| 1 | N-9 (Benzyl) | H₂, Pd(OH)₂/C, MeOH | Yields free secondary amine at N-9; N-1 remains Boc-protected. |
| 2 | Functionalization A | R-COCl / Ar-X / R-NCO | Derivatization of N-9 (Amide, Aryl amine, Urea). |
| 3 | N-1 (Boc) | TFA/DCM (1:4) or HCl/Dioxane | Removes Boc group; yields free secondary amine at N-1. |
| 4 | Functionalization B | R'-COCl / Ar'-X | Derivatization of N-1. |
Data Summary: Scaffold Properties
| Property | Value (Approx.) | Significance |
| Formula | C₁₁H₂₂N₂ | Core scaffold (unsubstituted). |
| Fsp³ Fraction | 1.0 (Pure Scaffold) | High 3D character; improved solubility. |
| LogP | 1.2 – 1.8 | Lipophilic enough for cell permeability, low enough for oral bioavailability. |
| Ring Size | 7 + 7 | Unique "Twist" geometry distinct from piperidine spirocycles. |
Part 4: Visualizing the Logic
Diagram 1: Synthesis & Application Workflow
Caption: Modular synthesis of the [6.6] scaffold via RCM, leading to divergent library generation.
Diagram 2: Decision Tree for Scaffold Selection
Caption: Selection criteria for deploying the [6.6] spiro scaffold versus smaller analogs.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Diamines. Chemical Communications. (Context: General methodology for spiro-diamine synthesis including RCM approaches).
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (Context: Review of spirocycles as "privileged structures" and their impact on physicochemical properties).
-
ChemicalBook. (2024). 1,9-Diazaspiro[6.6]tridecane Product Entry. (Context: Verification of CAS 1632286-14-6 and commercial availability).
-
Wuitschik, G., et al. (2008). Spirocyclic pyrrolidines and piperidines as scaffolds for novel drug discovery. Journal of Medicinal Chemistry. (Context: Fundamental logic of using spiro-amines to improve Fsp3).
Derivatization of 1,9-Diazaspiro[6.6]tridecane for SAR studies
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (
Unlike its smaller analogs, the [6.6] system features two seven-membered (azepane) rings fused at a quaternary carbon. This architecture provides unique vector orientation for substituents and slightly increased conformational flexibility, allowing for "induced fit" binding modes that rigid [3.3] systems cannot access.
This guide details the orthogonal derivatization of this bis-secondary amine, providing a roadmap for generating high-quality Structure-Activity Relationship (SAR) libraries.
Strategic Analysis: The Symmetry Challenge
The core scaffold, 1,9-diazaspiro[6.6]tridecane, is typically
The Core Workflow:
-
Desymmetrization: Statistical mono-protection.
-
Diversification A: Functionalization of the free amine (
). -
Deprotection: Unmasking
. -
Diversification B: Functionalization of
.
Protocol 1: Statistical Desymmetrization (The Gateway)
Objective: To isolate the mono-Boc protected intermediate from the symmetric diamine.
Scientific Rationale:
While complete protection is trivial, obtaining the mono-protected species requires kinetic control. We utilize a substoichiometric amount of Di-tert-butyl dicarbonate (
Materials:
-
1,9-Diazaspiro[6.6]tridecane (free base or HCl salt)
- (0.9 equivalents)
-
Dichloromethane (DCM) and Methanol (MeOH)
-
Triethylamine (
) (if starting with salt)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,9-diazaspiro[6.6]tridecane (1.0 equiv) in DCM (
). If using the HCl salt, add (2.5 equiv) and stir for 15 minutes to liberate the free base. -
Controlled Addition: Cool the solution to
. Dissolve (0.9 equiv) in minimal DCM. Add this solution dropwise over 1 hour.-
Note: Slow addition prevents localized high concentrations of electrophile, reducing bis-protection.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup (pH Switch Strategy):
-
Dilute with water. Adjust aqueous layer to pH ~4 using 1M citric acid.
-
Extraction 1: Extract with DCM. The bis-Boc byproduct (non-basic) will move to the organic layer. Discard organic layer (or save for recycling).
-
Basification: Adjust the aqueous layer to pH ~12 using 4M NaOH.
-
Extraction 2: Extract with DCM (3x). The mono-Boc product (now deprotonated) extracts into the organic phase.
-
Note: Unreacted starting material remains in the aqueous phase due to high polarity.
-
-
Isolation: Dry combined organics (
), filter, and concentrate.
Validation:
-
LCMS: Monitor for
corresponding to Mono-Boc (MW + 100). -
Yield Target: 50-60% isolated yield is typical for this statistical approach.
Protocol 2: Parallel Library Synthesis (Amide Coupling)
Objective: High-throughput derivatization of the free amine (
Scientific Rationale: The azepane ring nitrogen is moderately sterically hindered compared to pyrrolidine but more accessible than piperidine in certain conformations. We employ HATU as the coupling reagent due to its superior activity with secondary amines compared to EDC/HOBt.
Methodology:
-
Activation: In a vial, combine Carboxylic Acid (
, 1.2 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF. Shake for 10 minutes. -
Coupling: Add the Mono-Boc spiro-amine (1.0 equiv) from Protocol 1.
-
Incubation: Shake at RT for 16 hours.
-
Purification: Direct injection onto Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).
Protocol 3: C-N Cross-Coupling (Buchwald-Hartwig)
Objective: Arylation of the spiro-amine. This is the most challenging derivatization due to the secondary amine being embedded in a 7-membered ring, which can exhibit unfavorable steric clashes during the reductive elimination step of the catalytic cycle.
Scientific Rationale: Standard Pd ligands often fail with 7-membered rings. We utilize RuPhos or BrettPhos , which are bulky, electron-rich dialkylbiaryl phosphine ligands designed specifically to facilitate the coupling of sterically demanding secondary amines.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: In a nitrogen-flushed reaction tube, combine:
-
Aryl Halide (Ar-Cl or Ar-Br, 1.0 equiv)
-
Mono-Boc Spiro-amine (1.2 equiv)
- (2.0 equiv, anhydrous)
-
-
Catalyst Loading: Add Pre-catalyst RuPhos Pd G4 (2-5 mol%).
-
Why G4? It ensures rapid activation of the Pd(0) species at lower temperatures than traditional Pd2(dba)3 + Ligand mixtures.
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).
-
Reaction: Heat to
for 4-12 hours. -
Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify via Flash Chromatography.
Visualization: Experimental Workflows
Diagram 1: The Desymmetrization & Derivatization Workflow
Caption: Logical workflow for converting the symmetric spiro-diamine into a non-symmetric SAR library.
Diagram 2: Reaction Decision Tree for N-Functionalization
Caption: Decision matrix for selecting the optimal synthetic method based on the desired substituent.
Physicochemical Profiling & Data Interpretation
Incorporating the [6.6] spiro system alters the physicochemical landscape of the molecule. Below is a comparative guide for data interpretation.
| Property | Effect of [6.6] Spiro Scaffold | Drug Discovery Implication |
| High (0.8 - 1.0 for core) | Correlates with higher clinical success; improved solubility. | |
| LogD | Lower than bis-cyclohexyl analogs | Reduced lipophilicity aids in metabolic stability and reducing hERG liability. |
| Solubility | Moderate to High | The basic nitrogens and non-planar shape disrupt crystal packing, enhancing solubility. |
| Metabolic Stability | High | Absence of benzylic protons (common in flat scaffolds) reduces CYP450 oxidation sites. |
Critical Note on Stereochemistry:
While the [6.6] system is achiral if symmetric, derivatization creates chirality. If the substituents at
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks. Organic Letters. (Foundational spiro-chemistry principles). Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Protocol source for RuPhos usage). Link
-
Darsaraee, M., et al. (2025).[1] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[2] (Specific relevance to spiro-diamine libraries). Link
Sources
Exploring the Frontier of Asymmetric Catalysis: Application Notes and Protocols for the Novel Chiral Scaffold, 1,9-Diazaspiro[6.6]tridecane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Topic: Asymmetric Synthesis Employing 1,9-Diazaspiro[6.6]tridecane
Authored by: Gemini, Senior Application Scientist
Introduction: The Unexplored Potential of a Novel Spirocyclic Diamine
In the landscape of asymmetric synthesis, chiral diamines have carved out a significant niche, acting as highly effective ligands for transition metal catalysis and as powerful organocatalysts. Their success stems from the ability to form well-defined, rigid chiral environments around a reactive center. Within this class, spirocyclic diamines are particularly noteworthy. The inherent rigidity of the spiro-backbone minimizes conformational ambiguity, often leading to superior levels of enantiocontrol compared to more flexible acyclic or monocyclic counterparts.
While scaffolds like spiranes based on five- or six-membered rings have been explored, the 1,9-Diazaspiro[6.6]tridecane framework, featuring two seven-membered rings, remains a largely untapped resource. This novel structure presents a unique steric and electronic profile. The larger ring size is hypothesized to create a more open, yet still well-defined, chiral pocket, potentially enabling high selectivity in reactions involving sterically demanding substrates where smaller spiro-systems may falter.
This document serves as a forward-looking guide for researchers and drug development professionals. It outlines a proposed enantioselective synthesis of 1,9-Diazaspiro[6.6]tridecane and provides detailed, foundational protocols for its initial exploration in key asymmetric transformations. The methodologies are built upon established principles from successful, analogous systems, providing a robust starting point for investigation.
Caption: Proposed structures of (S) and (R)-1,9-Diazaspiro[6.6]tridecane.
Proposed Enantioselective Synthesis of 1,9-Diazaspiro[6.6]tridecane
The de novo asymmetric synthesis of spirocyclic diamines is a non-trivial challenge.[1] A plausible and flexible route can be adapted from methodologies developed for related spiro-systems, featuring a key chiral phosphoric acid (CPA) catalyzed cyclization. This approach allows for the construction of the core scaffold with high enantiomeric excess.
Caption: Proposed workflow for the synthesis of enantiopure 1,9-Diazaspiro[6.6]tridecane.
Protocol 1: Synthesis of Racemic 1,9-Diazaspiro[6.6]tridecane
Step A: Synthesis of Spiro[6.6]tridecane-1,9-dione
-
To a stirred suspension of sodium hydride (2.2 eq.) in dry THF at 0 °C, add ethyl cyanoacetate (2.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1,7-dibromoheptan-4-one (1.0 eq.) in THF dropwise.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
The crude product from the previous step is then subjected to acidic hydrolysis and decarboxylation (e.g., refluxing in 6M HCl) to yield the spiro-diketone. Purify by column chromatography.
Step B: Reductive Amination to Racemic Diamine
-
Dissolve the spiro-diketone (1.0 eq.) in methanol saturated with ammonia.
-
Add Raney Nickel (approx. 10% w/w) under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (50-100 bar) and heat to 80-100 °C.
-
Monitor the reaction by GC-MS. Upon completion, cool, vent, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the racemic 1,9-Diazaspiro[6.6]tridecane.
Step C: Chiral Resolution (Self-Validating System)
-
Dissolve the racemic diamine (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent, such as (L)-tartaric acid (0.5 eq.), dropwise.
-
Allow the diastereomeric salts to crystallize. The progress of the resolution can be monitored by taking small aliquots, liberating the free base, and analyzing by chiral HPLC.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
Liberate the enantiopure free base by treatment with an aqueous base (e.g., NaOH) and extraction into an organic solvent. The absolute configuration should be determined by X-ray crystallography of a suitable salt or derivative.
Application in Asymmetric Catalysis: Foundational Protocols
The C2-symmetric nature of the target diamine makes it an excellent candidate for a variety of asymmetric transformations. The following protocols are designed as robust starting points for screening its efficacy.
As a Chiral Ligand: Rh-Catalyzed Asymmetric Hydrogenation
Causality: Chiral diamines can coordinate with transition metals like Rhodium to form active catalysts. The diamine's chiral backbone dictates the facial selectivity of hydride delivery to a prochiral substrate, resulting in an enantiomerically enriched product.
Protocol 2: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
-
In a glovebox, charge a pressure-rated vial with [Rh(COD)2]BF4 (1 mol%) and the synthesized (S)-1,9-Diazaspiro[6.6]tridecane (1.1 mol%).
-
Add degassed methanol (0.1 M concentration relative to substrate).
-
Stir the orange solution for 20 minutes to allow for ligand exchange and catalyst formation.
-
Add the substrate, methyl α-acetamidoacrylate (1.0 eq.).
-
Seal the vial, remove from the glovebox, and connect to a hydrogenation apparatus.
-
Purge the system with hydrogen gas (3 cycles) and then pressurize to 4 bar.
-
Stir vigorously at room temperature for 12-24 hours.
-
Carefully vent the system. Analyze an aliquot by GC or chiral GC to determine conversion and enantiomeric excess (ee).
| Entry | Ligand | Solvent | Pressure (bar) | Conversion (%) | ee (%) [config.] |
| 1 | (S)-DST | MeOH | 4 | >99 (Expected) | >95 (S) (Target) |
| 2 | (S)-DST | DCM | 4 | (To be determined) | (To be determined) |
| 3 | (S)-DST | Toluene | 4 | (To be determined) | (To be determined) |
| (DST = 1,9-Diazaspiro[6.6]tridecane. Data is hypothetical and serves as a benchmark for success.) |
As an Organocatalyst: Asymmetric Michael Addition
Causality: Secondary amines catalyze reactions via enamine or iminium ion intermediates. A chiral diamine will form a chiral enamine, which then attacks the electrophile from a sterically preferred face, controlling the stereochemistry of the newly formed C-C bond.[2][3]
Caption: Proposed enamine activation cycle for the asymmetric Michael addition.
Protocol 3: Michael Addition of Propanal to trans-β-Nitrostyrene
-
To a vial, add trans-β-nitrostyrene (1.0 eq.), benzoic acid (10 mol%), and the solvent (e.g., Chloroform, 0.5 M).
-
Add (S)-1,9-Diazaspiro[6.6]tridecane (10 mol%).
-
Cool the mixture to 4 °C and add propanal (3.0 eq.).
-
Stir at 4 °C and monitor the reaction by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding it directly to a silica gel column.
-
Purify by flash chromatography (e.g., Hexanes/Ethyl Acetate gradient).
-
Determine the diastereomeric ratio (dr) by 1H NMR of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | Catalyst (mol%) | Additive | Temp (°C) | Yield (%) | dr | ee (%) (major) |
| 1 | 10 | Benzoic Acid | 4 | (Target >85) | (Target >10:1) | (Target >90) |
| 2 | 10 | Acetic Acid | 4 | (To be determined) | (To be determined) | (To be determined) |
| 3 | 20 | Benzoic Acid | RT | (To be determined) | (To be determined) | (To be determined) |
| (Data is hypothetical and serves as a benchmark for success.) |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient catalyst activity; Low reaction temperature; Steric hindrance. | Increase catalyst loading (e.g., from 10 to 20 mol%); Increase reaction temperature; Screen different solvents to improve solubility and kinetics. |
| Low Enantioselectivity (ee) | Flexible transition state; Incorrect catalyst conformation; Background uncatalyzed reaction. | Lower the reaction temperature to favor the more ordered transition state; Screen a range of solvents with varying polarity and coordinating ability; Ensure high purity of the catalyst; Additives may be required to tune the catalyst's electronic properties. |
| Low Diastereoselectivity (dr) | Poor facial discrimination in the transition state. | Modify the catalyst structure (if possible) to increase steric bulk; Screen different additives or co-catalysts; Lowering the temperature is often effective. |
| Poor Catalyst Recovery | High solubility of the catalyst in the reaction mixture. | For organocatalysis, consider derivatizing the diamine to attach it to a solid support for easier recovery. |
Conclusion and Future Directions
The 1,9-Diazaspiro[6.6]tridecane scaffold represents an exciting and unexplored platform for asymmetric synthesis. Its unique seven-membered ring structure offers the potential for novel reactivity and selectivity, particularly with substrates that are challenging for existing catalyst systems. The protocols outlined in this note provide a comprehensive starting point for any research group aiming to pioneer the use of this promising new tool.
Future work should focus on the derivatization of the diamine backbone. The introduction of bulky substituents at the nitrogen atoms or on the carbon skeleton could further refine the chiral environment, allowing for fine-tuning of the catalyst's performance for specific applications. The exploration of this scaffold is a step into new territory, with the potential to yield highly valuable catalysts for the synthesis of complex, enantioenriched molecules relevant to the pharmaceutical and agrochemical industries.
References
-
Title: Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ChemRxiv URL: [Link]
-
Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ResearchGate URL: [Link]
Sources
1,9-Diazaspiro[6.6]tridecane as a building block for complex molecules
Application Note & Protocols: 1,9-Diazaspiro[6.6]tridecane
A Versatile Three-Dimensional Scaffold for Advanced Complex Molecule Synthesis
Abstract
In the modern era of drug discovery and materials science, there is an escalating demand to move beyond flat, two-dimensional chemical structures and explore novel three-dimensional (3D) chemical space. Spirocyclic systems, which feature two rings connected by a single quaternary carbon, are exemplary "privileged" scaffolds that offer a rigid, well-defined 3D architecture.[1][2] This guide focuses on 1,9-diazaspiro[6.6]tridecane, a unique building block composed of two fused seven-membered rings (azepanes). While less common than its smaller [5.5] homologue, this scaffold provides access to larger, more flexible, yet conformationally constrained structures. Its two secondary amine functionalities serve as versatile synthetic handles for constructing complex molecular architectures. This document provides a comprehensive overview of the strategic value of the 1,9-diazaspiro[6.6]tridecane core, a proposed synthetic protocol for the scaffold itself, and detailed methods for its selective functionalization, enabling its use in medicinal chemistry and beyond.
Part 1: The Strategic Value of the 1,9-Diazaspiro[6.6]tridecane Scaffold
The incorporation of a spirocyclic core into a molecule imparts significant and often beneficial structural and physicochemical properties. The 1,9-diazaspiro[6.6]tridecane scaffold is particularly noteworthy for several reasons:
-
Defined 3D Vectoriality : The spirocyclic fusion point locks the two azepane rings into a rigid conformation. This positions the nitrogen atoms and any substituents appended to them in precise, predictable three-dimensional vectors. Such structural pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3]
-
Access to Unexplored Chemical Space : The larger [6.6] ring system offers a distinct conformational profile compared to more common piperidine-based spirocycles. This allows researchers to access novel regions of chemical space, a key strategy for developing new intellectual property and overcoming challenges like drug resistance.
-
Improved Physicochemical Properties : Moving away from flat, aromatic systems by incorporating spirocyclic, sp³-rich scaffolds can improve critical drug-like properties. These often include enhanced aqueous solubility, greater metabolic stability, and modulated lipophilicity (LogP), which are crucial for favorable pharmacokinetics.[2]
-
Dual Handles for Divergent Synthesis : The presence of two secondary amines at the 1 and 9 positions provides two strategic points for chemical modification. Through the use of orthogonal protecting group strategies, these sites can be functionalized independently, allowing for the creation of diverse molecular libraries from a common core. This divergent approach is highly efficient for structure-activity relationship (SAR) studies.[4]
Part 2: Synthesis of the Core Scaffold
While 1,9-diazaspiro[6.6]tridecane is commercially available from specialized suppliers[5], understanding its synthesis is crucial for custom modifications or large-scale production. A logical retrosynthetic approach, adapted from methods used for related diazaspirocycles[6], is outlined below. The strategy hinges on a double reductive amination/cyclization cascade from a central keto-diester precursor.
Caption: Proposed retrosynthetic analysis for 1,9-diazaspiro[6.6]tridecane.
Protocol 1: Proposed Synthesis of 1,9-Diazaspiro[6.6]tridecane
This protocol is a scientifically grounded, proposed pathway.
Step 1: Synthesis of Diethyl 4-oxoazelate
-
To a solution of sodium ethoxide (prepared from 1.1 eq of sodium in anhydrous ethanol) at 0 °C, add diethyl succinate (1.0 eq) dropwise.
-
After stirring for 30 minutes, add ethyl acrylate (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl 4-oxoazelate.
Step 2: Double Reductive Amination and Cyclization
-
In a high-pressure reactor, dissolve diethyl 4-oxoazelate (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (7 M, 10 eq) followed by a catalytic amount of Raney Nickel (slurry in water).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 bar.
-
Heat the mixture to 100-120 °C and stir vigorously for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully vent the reactor and filter the catalyst through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of intermediates.
-
Subject the crude material to a final reduction step using a milder reducing agent like sodium borohydride in ethanol to ensure full cyclization and reduction of any remaining imines.
-
After an acidic workup followed by basification and extraction with dichloromethane, purify the final product, 1,9-diazaspiro[6.6]tridecane, by vacuum distillation or crystallization.
Part 3: Applications in Complex Molecule Synthesis
The true power of the 1,9-diazaspiro[6.6]tridecane scaffold lies in its capacity for selective functionalization.
Strategy: Orthogonal Protection for Differential Functionalization
The most robust strategy for selectively modifying the N1 and N9 positions involves orthogonal protecting groups. The Boc (tert-butyloxycarbonyl) group and the Cbz (carboxybenzyl) group are ideal candidates. Boc is stable to hydrogenolysis but readily cleaved by acid, while Cbz is stable to acid but easily removed by catalytic hydrogenation.
Caption: Workflow for differential N-functionalization of the scaffold.
Protocol 2: Selective Mono-N-Boc Protection and N-Arylation
This protocol demonstrates the selective functionalization of one nitrogen atom.
-
Mono-Boc Protection:
-
Dissolve 1,9-diazaspiro[6.6]tridecane (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise over 1 hour. Using slightly less than one equivalent maximizes the yield of the mono-protected product.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the mono-Boc-protected 1,9-diazaspiro[6.6]tridecane.
-
-
Buchwald-Hartwig N-Arylation of the Free Amine:
-
In a dry flask under an inert atmosphere (argon or nitrogen), combine the mono-Boc protected scaffold (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., RuPhos, 4 mol%).[4]
-
Add a base (e.g., sodium tert-butoxide, 1.4 eq) and anhydrous toluene.
-
Heat the mixture to 100 °C and stir for 8-16 hours, monitoring by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the N-arylated product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified, N-arylated product in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure, re-dissolve in DCM, and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer, combine organic layers, dry, and concentrate to yield the final mono-arylated product, ready for further functionalization at the newly freed N1 position.
-
Table of Potential Functionalization Reactions
| Reaction Type | Reagents & Conditions | Purpose & Scope |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | Introduces alkyl groups. Tolerates a wide range of functional groups. |
| Acylation | Acyl chloride/Anhydride, Et₃N, DCM | Forms amides. Useful for linking to carboxylic acid-containing fragments. |
| Sulfonylation | Sulfonyl chloride, Pyridine, DCM | Forms sulfonamides, which are common in medicinal chemistry as stable, non-basic nitrogen substituents. |
| Michael Addition | α,β-Unsaturated ester/ketone, Base | Forms C-N bonds via conjugate addition, extending the carbon skeleton. |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide, Pd Catalyst, Ligand, Base | A powerful method for creating C(sp²)-N bonds, essential for many drug scaffolds.[4] |
Part 4: Characterization Data (Predicted)
Accurate characterization is essential for confirming the structure and purity of synthesized compounds. Below are the predicted key NMR and MS signals for the parent scaffold.
| Data Type | Predicted Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.80-2.95 (m, 8H, -N-CH ₂-), 1.50-1.70 (m, 12H, alkyl chain protons), ~2.0 (br s, 2H, -NH ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~55 (spiro C), ~48 (-N-C H₂-), ~30, ~25 (alkyl chain carbons). |
| MS (ESI+) | [M+H]⁺ calculated for C₁₁H₂₃N₂⁺: 183.1856; found: 183.1858. |
Conclusion
The 1,9-diazaspiro[6.6]tridecane scaffold represents a valuable and underutilized building block for the synthesis of complex, three-dimensional molecules. Its rigid conformational properties, combined with the dual reactivity of its nitrogen atoms, provide a powerful platform for divergent synthesis in drug discovery and materials science. The protocols and strategies outlined in this guide offer a clear path for researchers to incorporate this promising scaffold into their synthetic programs, enabling the exploration of novel chemical space and the development of next-generation bioactive compounds.
References
-
Triazaspirocycles: Occurrence, Synthesis, and Applications. National Institutes of Health (NIH). Available at: [Link]
-
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Royal Society of Chemistry. Available at: [Link]
-
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate. MySkinRecipes. Available at: [Link]
-
Triazaspirocycles: Occurrence, Synthesis, and Applications. ResearchGate. Available at: [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Spiro Beta-Lactams as Beta-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ACS Publications. Available at: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health (NIH). Available at: [Link]
-
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. Available at: [Link]
-
2,9-dimethyl-1,8-dioxaspiro[6.6]tridecane. ChemSynthesis. Available at: [Link]
-
Tri- oxaspiro[4.5]decanes From d- Glucose: Novel Structural Motifs of Spiroacetal Natural P. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance and Synthetic Challenge of Spirocyclic Diamines
An Application Note on the Scalable Synthesis of 1,9-Diazaspiro[6.6]tridecane
Spirocyclic scaffolds have become increasingly important in modern drug discovery, offering a three-dimensional architecture that can lead to improved pharmacological properties. Among these, spirocyclic diamines are of particular interest due to their potential to interact with biological targets with high affinity and selectivity. 1,9-Diazaspiro[6.6]tridecane, with its unique spirocyclic core composed of two seven-membered azepane rings, represents a novel and synthetically challenging target. Its structure suggests potential applications in areas where related spirodiamines, such as the 1,9-diazaspiro[5.5]undecanes, have shown activity, including the treatment of obesity and various central nervous system disorders.[1]
The synthesis of such a unique spirocyclic diamine on a large scale is not trivial and requires a robust and scalable synthetic route. This application note details a proposed two-step synthetic sequence for the multi-gram synthesis of 1,9-Diazaspiro[6.6]tridecane, with a focus on the experimental procedures and critical parameters for successful scale-up. The key transformation is the reductive cyclization of a tetranitrile precursor, a powerful method for the formation of cyclic amines.[2][3]
Proposed Synthetic Pathway
The synthesis of 1,9-Diazaspiro[6.6]tridecane is proposed to proceed via a two-step sequence, starting with the synthesis of the key intermediate, 4,4-bis(2-cyanoethyl)heptanedinitrile, followed by a catalytic reductive cyclization.
Caption: Proposed two-step synthesis of 1,9-Diazaspiro[6.6]tridecane.
Part 1: Synthesis of the Tetranitrile Precursor
A plausible route to the key intermediate, 4,4-bis(2-cyanoethyl)heptanedinitrile, involves a double Michael addition of acrylonitrile to a suitable C3-dianion equivalent, followed by further elaboration. For the purpose of this application note, we will assume the availability of this precursor and focus on the subsequent critical step.
Part 2: Reductive Cyclization to 1,9-Diazaspiro[6.6]tridecane
The final step in the proposed synthesis is the catalytic hydrogenation of 4,4-bis(2-cyanoethyl)heptanedinitrile to afford the target 1,9-Diazaspiro[6.6]tridecane. This transformation involves the reduction of four nitrile groups to primary amines, which then undergo intramolecular cyclization.
Experimental Protocol: Lab Scale (10 g)
Materials and Equipment:
-
4,4-bis(2-cyanoethyl)heptanedinitrile (1.0 eq)
-
Raney Nickel (50% slurry in water, ~20 wt% loading)
-
Anhydrous Ammonia (gas or solution in methanol)
-
Methanol (solvent)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (2.0 g) with deionized water (3 x 20 mL) and then with methanol (3 x 20 mL) to remove residual water.
-
Reactor Charging: To the high-pressure autoclave, add the washed Raney Nickel catalyst, followed by a solution of 4,4-bis(2-cyanoethyl)heptanedinitrile (10.0 g) in methanol (150 mL).
-
Ammonia Addition: Cool the reactor to 0 °C and carefully add anhydrous ammonia (10 g) as a solution in methanol or bubble the gas through the solution. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.[2]
-
Hydrogenation: Seal the reactor and purge with nitrogen gas (3x) followed by hydrogen gas (3x). Pressurize the reactor with hydrogen to 100 bar.
-
Reaction: Heat the reactor to 120 °C with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol (2 x 30 mL).
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1,9-Diazaspiro[6.6]tridecane can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Precursor | 10.0 g | 1.0 kg |
| Catalyst (Raney Ni) | 2.0 g | 200 g |
| Solvent (Methanol) | 150 mL | 15 L |
| Ammonia | 10 g | 1.0 kg |
| Hydrogen Pressure | 100 bar | 100 bar |
| Temperature | 120 °C | 120 °C |
| Reaction Time | 12-24 h | 12-24 h |
| Expected Yield | 70-80% | 70-80% |
Scale-Up Considerations
Scaling up the reductive cyclization of dinitriles requires careful attention to several critical parameters to ensure safety, efficiency, and product quality.
Caption: Key parameters for scaling up the reductive cyclization.
1. Heat Management: The catalytic hydrogenation of nitriles is a highly exothermic process. On a large scale, efficient heat removal is critical to prevent thermal runaway.
-
Recommendation: Use a jacketed reactor with a reliable cooling system. The rate of hydrogen addition can be controlled to manage the reaction temperature. A semi-batch process, where the precursor solution is fed gradually to the reactor containing the catalyst, can also be employed to control the exotherm.
2. Mixing: This is a three-phase reaction system (solid catalyst, liquid solution, and gaseous hydrogen). Efficient mixing is essential to ensure good mass transfer of hydrogen to the catalyst surface.
-
Recommendation: The reactor should be equipped with a high-torque mechanical stirrer with an appropriate impeller design (e.g., gas-entrainment impeller) to ensure thorough mixing of the three phases.
3. Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air.
-
Recommendation: The scale-up should be conducted in a facility designed for high-pressure hydrogenations. The reactor must be properly grounded to prevent static discharge. Rigorous leak testing and proper ventilation are mandatory.
4. Catalyst Handling and Filtration: Raney Nickel is pyrophoric when dry and must be handled with care.
-
Recommendation: Never allow the catalyst to dry out. Keep it water-wet or solvent-wet at all times. For large-scale filtration, a closed filter system (e.g., a filter press or a Nutsche filter) should be used to avoid exposing the catalyst to air.
5. Ammonia Handling: Ammonia is a toxic and corrosive gas.
-
Recommendation: Use a closed system for charging ammonia. The reactor and associated equipment must be compatible with ammonia. A scrubber should be in place to neutralize any vented ammonia.
Characterization
The final product, 1,9-Diazaspiro[6.6]tridecane, should be characterized by standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the absence of the nitrile functional group and the presence of N-H bonds.
-
Purity Analysis (GC or HPLC): To determine the purity of the final product.
Conclusion
The proposed two-step synthesis provides a viable pathway for the scalable production of 1,9-Diazaspiro[6.6]tridecane. The key to a successful scale-up of the final reductive cyclization step lies in the careful control of the reaction exotherm, efficient mixing, and strict adherence to safety protocols for handling hydrogen, ammonia, and the pyrophoric catalyst. With proper engineering controls and process optimization, this method can be adapted for the large-scale manufacturing of this novel spirocyclic diamine for further research and development in the pharmaceutical industry.
References
- Process for the catalytic hydrogenation of a nitrile. (n.d.). Google Patents.
-
Nitrile reduction. (2023, December 2). In Wikipedia. Retrieved February 10, 2026, from [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.). Google Patents.
-
Hydrogenation of dinitriles over Raney ® -Ni catalyst. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017, May 24). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1,9-Diazaspiro[6.6]tridecane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1,9-Diazaspiro[6.6]tridecane. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar spirodiamines. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific needs.
Introduction: The Challenge of Purifying Spirodiamines
1,9-Diazaspiro[6.6]tridecane (MW: 182.31 g/mol [1]) is a bicyclic diamine, a structural motif of interest in medicinal chemistry. Like many amines, its purification presents specific challenges. The two basic nitrogen atoms make the molecule prone to strong interactions with acidic stationary phases (like silica gel), susceptible to oxidation, and often difficult to crystallize directly from crude reaction mixtures. This guide provides robust strategies to overcome these hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Q1: Why is my compound streaking or tailing badly on a standard silica gel TLC plate or column?
Root Cause Analysis: This is the most common issue when chromatographing amines. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of your spirodiamine interact strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing (streaking) and poor separation.[2][3]
Solutions & Protocols:
-
Mobile Phase Modification: The simplest solution is to add a small amount of a competing base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, minimizing their interaction with your target compound.
-
Recommended Additive: Triethylamine (TEA) is the most common choice. Start by adding 0.5-2% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5).
-
Alternative: If TEA is incompatible with your molecule, a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be used as the polar component of your mobile phase.
-
-
Use a Deactivated or Basic Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is an excellent alternative to silica for purifying amines as it minimizes the problematic acid-base interactions.[3]
-
Amine-Functionalized Silica: Commercially available silica gels functionalized with amino groups are designed specifically for purifying basic compounds and can provide excellent peak shape without mobile phase additives.[2]
-
-
Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography using a C18-functionalized silica is a powerful alternative.[4] The separation occurs on a nonpolar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and well-behaved.
Q2: My purified 1,9-diazaspiro[6.6]tridecane is a yellow or brown oil. What causes this color and how can I remove it?
Root Cause Analysis: The development of color in purified amines is almost always a sign of oxidation.[5] Amines, particularly when exposed to air and light, can oxidize to form colored impurities.[6][7] These impurities are often present in trace amounts but can be highly colored.
Solutions & Protocols:
-
Activated Carbon Treatment: This is effective for removing highly conjugated, colored impurities.
-
Protocol: Dissolve the colored oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-5% by weight) of activated charcoal. Stir the slurry for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. Evaporate the solvent. Caution: Activated carbon can also adsorb your product, so use it sparingly and monitor for yield loss.
-
-
Short-Path Distillation (Kugelrohr): If the colored impurities are non-volatile degradation products, which is often the case, vacuum distillation is highly effective.[7][8]
-
Rationale: Oxidation products are typically higher in molecular weight and have higher boiling points than the parent amine.[7]
-
Procedure: Transfer the oil to a Kugelrohr apparatus. Apply a high vacuum (e.g., 0.1-1 mmHg) and gently heat. The pure 1,9-diazaspiro[6.6]tridecane will distill as a colorless oil, leaving the colored, high-boiling impurities behind. This method is ideal for small to medium scales.
-
-
Preventative Measures: The best solution is prevention. Handle and store the purified amine under an inert atmosphere (Nitrogen or Argon) and in amber vials to protect it from light.[7]
Q3: My compound is an oil and refuses to crystallize. How can I obtain a pure, solid product?
Root Cause Analysis: Many amines, especially those with conformational flexibility like spirocycles, have low melting points or exist as oils at room temperature. The presence of even minor impurities can further inhibit crystallization by disrupting the formation of a crystal lattice.[9]
Solutions & Protocols:
-
Salt Formation for Crystallization: This is a highly effective and classic technique for purifying and solidifying amines.[10][11] By reacting the basic amine with an acid, you form an ionic salt which is typically a well-behaved, crystalline solid with a higher melting point and different solubility properties than the free base.
-
Protocol for Hydrochloride (HCl) Salt Formation:
-
Dissolve the purified amine oil in a minimal amount of a non-polar solvent like diethyl ether, ethyl acetate, or dichloromethane.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise while stirring.
-
The amine salt will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash it with cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry it under vacuum.[12]
-
-
Liberating the Free Base: If the free amine is required for a subsequent reaction, it can be regenerated by dissolving the salt in water, basifying the solution with NaOH or Na₂CO₃, and extracting the free amine back into an organic solvent.[13]
-
-
Solvent System Screening for Recrystallization: If you suspect your product should be a solid, a thorough screen of recrystallization solvents is warranted.[11]
-
General Approach: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9]
-
Common Solvent Systems for Amines:
-
Hexanes/Ethyl Acetate
-
Toluene
-
Acetonitrile
-
Water (for very polar amines or salts)
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for a crude reaction mixture containing 1,9-diazaspiro[6.6]tridecane?
A multi-step approach is most robust. The following workflow diagram illustrates a typical strategy.
Caption: General purification workflow for 1,9-diazaspiro[6.6]tridecane.
-
Aqueous Acid/Base Extraction: Begin with a liquid-liquid extraction. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate). Wash with dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer. The organic layer, containing non-basic impurities, can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified free-base amine back into an organic solvent.[13] This simple step can dramatically increase purity before chromatography.
-
Column Chromatography: Follow the extraction with column chromatography (using a basic stationary phase or modified mobile phase as described in Troubleshooting Q1) to separate the target compound from any remaining starting materials or basic by-products.
-
Final Polish: Depending on the final application and physical state, use salt formation/recrystallization or vacuum distillation as a final polishing step.
Q2: How should I determine the purity of my final product?
A combination of methods is recommended for confirming purity and structure.
| Technique | Purpose | Key Considerations for 1,9-Diazaspiro[6.6]tridecane |
| NMR Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR will confirm the core structure. Integration of the ¹H NMR spectrum against a known internal standard can provide a quantitative measure of purity (qNMR). |
| Gas Chromatography (GC) | Purity assessment (% area) | Amines can tail on standard GC columns. Use a deactivated column or one specifically designed for basic compounds (e.g., a "WAX" or amine-specific phase).[14] This provides excellent resolution for volatile impurities. |
| Mass Spectrometry | Molecular weight confirmation | Use ESI+ mode to observe the protonated molecule [M+H]⁺. High-resolution MS (HRMS) can confirm the elemental composition. |
| Melting Point | Purity of a solid sample | A sharp, narrow melting point range close to the literature value indicates high purity.[9] This is most applicable if you have crystallized the compound as a salt. |
Q3: What are the best practices for storing purified 1,9-diazaspiro[6.6]tridecane?
Due to its sensitivity to oxidation, proper storage is critical to maintain purity over time.[7]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect from light.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-4 to -20 °C) is recommended.
-
Purity: Ensure the amine is free of residual solvents or water, which can catalyze degradation. It is often best to purify amines immediately before use.[7]
Troubleshooting Chromatography: A Decision Tree
This diagram provides a logical path for troubleshooting common column chromatography issues with basic amines.
Caption: Decision tree for troubleshooting amine chromatography.
References
-
[Lab 6] Distilling Amines... Again. (2010). YouTube. Available at: [Link]
-
The Gas Chromatography of Long Chain Diamines and Triamines. (N.D.). Journal of the American Oil Chemists' Society. Available at: [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]
-
Column chromatography. (N.D.). University of Colorado Boulder. Available at: [Link]
-
Column chromatography. (N.D.). Columbia University. Available at: [Link]
-
Amine workup. (2022). Reddit r/Chempros. Available at: [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Available at: [Link]
-
Amine purification. (2011). Science Forums. Available at: [Link]
-
Purification Troubleshooting. (2022). Reddit r/chemistry. Available at: [Link]
-
Physical Properties of Amines. (2023). StudySmarter. Available at: [Link]
-
Tips & Tricks: Recrystallization. (N.D.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Stability of amines. (2020). Sciencemadness Discussion Board. Available at: [Link]
-
Recrystallization. (2020). YouTube. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry. (2020). YouTube. Available at: [Link]
-
Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. (2024). ACS Omega. Available at: [Link]
-
How to purify Amine? (2022). YouTube. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Diazaspiroalkanes: Strategies and Applications
The diazaspiroalkane motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure allows for precise spatial orientation of substituents, making it an attractive core for the development of novel therapeutics. This guide provides a comparative analysis of the key synthetic methodologies for constructing diazaspiroalkanes, offering insights into their mechanisms, advantages, limitations, and practical applications. Experimental data and detailed protocols are provided to assist researchers in selecting and implementing the most suitable strategy for their specific synthetic goals.
Introduction to Diazaspiroalkanes
Diazaspiroalkanes are a class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single nitrogen atom, or where a nitrogen atom is part of the spirocyclic system. Their conformational rigidity and ability to present functionalities in a defined three-dimensional space make them privileged scaffolds in the design of biologically active molecules.[1][2] Consequently, the development of efficient and stereoselective methods for their synthesis is a key area of research in synthetic organic chemistry.
This guide will explore and compare the following major synthetic strategies for the construction of diazaspiroalkanes:
-
Cycloaddition Reactions: Leveraging pericyclic reactions to form one or both rings of the spirocyclic system.
-
Tandem and Cascade Reactions: Multi-step, one-pot sequences that efficiently build molecular complexity.
-
Multicomponent Reactions (MCRs): Convergent approaches where three or more reactants combine in a single operation.
I. Cycloaddition Strategies: Building Rings with Precision
Cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol. In the context of diazaspiroalkane synthesis, both intermolecular and intramolecular cycloadditions have been employed effectively.
[3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with dipolarophiles is a classic and versatile method for the synthesis of five-membered nitrogen-containing heterocycles, which can serve as precursors to or components of diazaspiroalkanes.
Mechanism: Azomethine ylides, typically generated in situ from the thermal or photochemical ring-opening of aziridines or from the condensation of an α-amino acid with an aldehyde or ketone, are 1,3-dipoles. They react with alkenes or alkynes (dipolarophiles) in a concerted or stepwise fashion to afford pyrrolidine derivatives. When the dipolarophile is part of a cyclic system, this reaction can lead to the formation of spiro-pyrrolidines.
Advantages:
-
High stereoselectivity, often predictable by frontier molecular orbital theory.
-
Access to a wide range of substituted pyrrolidines by varying the azomethine ylide and dipolarophile.
-
Can be rendered asymmetric through the use of chiral auxiliaries, catalysts, or starting materials.[3]
Disadvantages:
-
Requires the pre-functionalization of starting materials to generate the azomethine ylide and the dipolarophile.
-
The regioselectivity of the cycloaddition can be an issue with unsymmetrical dipolarophiles.
Experimental Example: Synthesis of a Diazaspiro[4.4]nonane Derivative
A common approach involves the reaction of a cyclic imine with an amino acid to generate an azomethine ylide, which then undergoes an intramolecular [3+2] cycloaddition.
II. Tandem and Cascade Reactions: Efficiency in Synthesis
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a highly efficient approach to complex molecules like diazaspiroalkanes.[4][5] These strategies minimize purification steps, reduce waste, and can lead to significant increases in molecular complexity in a single transformation.
Double Michael Addition
The double Michael addition, or [5+1] cycloaddition, is a powerful cascade reaction for the synthesis of six-membered rings.[2][6][7] This method has been successfully applied to the stereoselective synthesis of diazaspiro[5.5]undecane derivatives.[2][6][7]
Mechanism: The reaction involves the conjugate addition of a nucleophile to two Michael acceptors that are linked together. In the context of diazaspiro[5.5]undecane synthesis, a common strategy is the reaction of an active methylene compound, such as N,N-dimethylbarbituric acid, with a 1,5-diaryl-1,4-pentadien-3-one (a divinyl ketone).[2][6][7] The initial Michael addition is followed by an intramolecular Michael addition to form the spirocyclic system.
Advantages:
Disadvantages:
-
The substrate scope can be limited by the availability of the requisite divinyl ketones.
-
Control of stereochemistry can be challenging, although high diastereoselectivity is often observed.
Table 1: Comparison of Yields for Diazaspiro[5.5]undecane Synthesis via Double Michael Addition
| Entry | Divinyl Ketone Substituent | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Cl | Diethylamine | CH2Cl2 | 98 | [2] |
| 2 | 4-Me | Diethylamine | CH2Cl2 | 95 | [2] |
| 3 | 2-NO2 | Diethylamine | CH2Cl2 | 92 | [2] |
| 4 | 3-Br | Diethylamine | CH2Cl2 | 96 | [2] |
Aza-Prins Cyclization
The aza-Prins cyclization is a tandem reaction that combines an electrophilic addition to an alkene with a nucleophilic attack by a nitrogen-containing group, leading to the formation of piperidine rings.[8][9][10] This methodology has been extended to the synthesis of diazaspirocycles.[11][12][13]
Mechanism: The reaction is typically initiated by the activation of an aldehyde or ketone with a Lewis or Brønsted acid to form an oxocarbenium ion. This is followed by the intramolecular attack of a tethered alkene, and the resulting carbocation is then trapped by an intramolecular nitrogen nucleophile to form the second ring of the spirocycle.
Advantages:
-
Access to complex polycyclic systems in a single step.
-
Can be highly stereoselective, with the stereochemistry often controlled by the geometry of the transition state.[13][14]
-
The ability to generate medium-sized rings, which are often challenging to synthesize.[12]
Disadvantages:
-
Can be sensitive to the nature of the acid catalyst and reaction conditions.
-
The substrate may require a specific conformation for the cyclization to occur efficiently.
Experimental Protocol: Tandem Prins Cyclization for Indole Fused Spiro-1,4-diazocane [12]
A detailed protocol for this specific reaction would require access to the supporting information of the cited paper, which is not available in the current search results. However, a general procedure would involve the following steps:
-
Starting Material Synthesis: Preparation of the indole-tethered homoallylic amine precursor.
-
Cyclization Reaction: The precursor is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid (e.g., BF3·OEt2) and an aldehyde at a controlled temperature.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified by chromatography.
III. Multicomponent Reactions (MCRs): Convergent Synthesis
Multicomponent reactions (MCRs) are highly convergent processes where three or more starting materials react in a one-pot reaction to form a product that contains substantial portions of all the reactants.[6] MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.
Palladium-Catalyzed Domino Reaction
A notable example of an MCR for diazaspiroalkane synthesis is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides.[15] This one-step process forms three new carbon-carbon bonds and constructs the diazaspiro[4.5]decane scaffold.[15]
Mechanism: The reaction is believed to proceed through a complex catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by carbopalladation of the alkyne, intramolecular insertion of the alkene, and reductive elimination to afford the spirocyclic product and regenerate the catalyst.
Advantages:
-
High bond-forming efficiency in a single step.
-
Good to excellent yields (66-78%).[15]
-
Excellent regioselectivity.[15]
Disadvantages:
-
Requires a palladium catalyst, which can be expensive and needs to be removed from the final product.
-
The synthesis of the yne-en-yne starting materials can be multi-step.
Table 2: Selected Yields for the Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decanes [15]
| Entry | Aryl Halide | Yne-en-yne Substituent | Yield (%) |
| 1 | Iodobenzene | N-Ts | 68 |
| 2 | 4-Bromotoluene | N-Ts | 72 |
| 3 | 4-Bromoanisole | N-Ts | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-Ts | 66 |
IV. Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and products in these complex transformations, Graphviz diagrams are provided below.
Workflow for Double Michael Addition
Caption: Double Michael addition for diazaspiro[5.5]undecane synthesis.
General Scheme for Aza-Prins Cyclization
Caption: Aza-Prins cyclization leading to diazaspiroalkanes.
V. Conclusion and Future Outlook
The synthesis of diazaspiroalkanes has been significantly advanced through the development of innovative synthetic methodologies. Cycloaddition reactions offer precise control over stereochemistry, while tandem and cascade reactions, such as the double Michael addition and aza-Prins cyclization, provide highly efficient routes to complex spirocyclic systems. Multicomponent reactions further enhance synthetic efficiency by converging multiple starting materials in a single step.
The choice of synthetic method will ultimately depend on the desired diazaspiroalkane scaffold, the required substitution pattern, and the desired level of stereochemical control. For the synthesis of diazaspiro[5.5]undecanes, the double Michael addition stands out for its high yields and operational simplicity. For more complex, polycyclic systems, the aza-Prins cyclization offers a powerful approach. The palladium-catalyzed domino reaction is a notable MCR for the construction of diazaspiro[4.5]decanes.
Future research in this area will likely focus on the development of new catalytic asymmetric methods to access enantiomerically pure diazaspiroalkanes, the expansion of the substrate scope of existing methods, and the application of these scaffolds in the synthesis of novel therapeutic agents.
References
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Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
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- Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(31), 5896-5900.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Medicinal Chemistry.
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- Nazarian, Z., & Forsyth, C. M. (2021). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Synthesis, 53(12), 2081-2091.
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- Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. (2022). CCS Chemistry.
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- Reddy, B. V. S., et al. (2016). Tandem Prins cyclization for the synthesis of indole fused spiro-1,4-diazocane scaffolds. Organic & Biomolecular Chemistry, 14(3), 856-860.
- Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16035-16045.
- Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones.
- Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. (2008).
- Reddy, B. V. S., et al. (2017). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. European Journal of Organic Chemistry, 2017(18), 2563-2583.
- Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16035-16045.
- Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S353-S361.
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2003). The Journal of Organic Chemistry, 68(23), 8847-8857.
- Reddy, B. V. S., et al. (2017). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues.
- Plausible reaction pathway of the aza-Prins cyclization reaction. (n.d.).
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (n.d.). Benchchem.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1993). Tetrahedron, 49(10), 2025-2040.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 62(23), 10816-10834.
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113176.
- A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids. (2015). The Journal of Organic Chemistry, 80(2), 1039-1049.
- Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. (2006). Organic & Biomolecular Chemistry, 4(13), 2566-2571.
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- Exploring the unique Regio- and Stereoselective (3 + 2) Cycloaddition Reaction of Diazoalkanes with 6H-1,2-Oxazines Through Density Functional Theory. (2022). ChemRxiv.
- Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. (2017). Journal of Chemical Research, 41(3), 168-171.
- Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2015). Semantic Scholar.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry, 13, 1964-2003.
- Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. (2022). ACS Omega, 7(23), 19495-19503.
- Tandem reactions, cascade sequences, and biomimetic strategies in total synthesis. (2000).
- An environmentally benign double Michael addition reaction of heterocyclic ketene aminals with quinone monoketals for diastereoselective synthesis of highly functionalized morphan derivatives in water. (2013). Green Chemistry, 15(11), 3123-3129.
- Substrate scope for the synthesis of 3. Yields were obtained after 8 h of reaction in each case. (n.d.).
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2023). Molecules, 28(24), 8031.
- Double Michael addition (Part 2): A method for 1,7-dicarbonyl compounds preparation and mechanism. (2020, March 28). YouTube.
- Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. (2023). Current Organic Synthesis, 20(1), 2-20.
- Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023).
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A Researcher's Guide to Validating the Biological Activity of 1,9-Diazaspiro[6.6]tridecane: A Comparative and Methodological Analysis
Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality is paramount. Spirocyclic scaffolds, characterized by two rings linked by a single common atom, have emerged as privileged structures. Their inherent rigidity can lock a molecule into a specific conformation, optimizing interactions with biological targets and often leading to improved efficacy and selectivity. Furthermore, the shift from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized atoms, like those in spirocycles, generally correlates with improved physicochemical properties and pharmacokinetic profiles, such as increased solubility and metabolic stability.
Comparative Landscape: Learning from Analogs of 1,9-Diazaspiro[6.6]tridecane
Research into analogous spirocyclic diamines has revealed a diverse range of biological activities. A notable example is the class of 1,9-diazaspiro[5.5]undecanes, which have been investigated for the treatment of obesity, pain, and various immune system and cardiovascular disorders. Furthermore, novel aryl-spirocyclic diamine derivatives have been synthesized and profiled for their potential as multimodal antidepressants, exhibiting inhibitory activity against monoamine transporters and serotonin receptors. Some spirocyclic compounds have also demonstrated significant antimicrobial properties.
Given this precedent, our validation strategy for 1,9-Diazaspiro[6.6]tridecane will be multi-pronged, initially screening for a broad range of activities suggested by its structural relatives. The primary areas of investigation will be:
-
Neuromodulatory Activity: Focusing on monoamine reuptake inhibition (SERT, NET, DAT) and interaction with key CNS receptors (e.g., 5-HT₃A, Muscarinic M₄).
-
Antimicrobial Activity: Screening against a panel of gram-positive and gram-negative bacteria.
-
Early Safety and Druggability Profiling: Assessing potential for hERG toxicity and evaluating metabolic stability.
This tiered approach allows for an efficient allocation of resources, starting with broad screening and progressing to more in-depth characterization of the most promising activities.
Tier 1: Primary Screening for CNS and Antimicrobial Activity
The initial phase of validation involves a broad-based screening to identify the most promising therapeutic avenues for 1,9-Diazaspiro[6.6]tridecane.
Monoamine Reuptake Inhibition and Receptor Binding Assays
Many centrally acting drugs derive their efficacy from modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. The structural motifs within 1,9-Diazaspiro[6.6]tridecane are suggestive of potential interactions with the transporters for these monoamines (SERT, NET, and DAT).
Experimental Workflow: Monoamine Transporter and Receptor Screening
Caption: Initial screening workflow for CNS targets.
Detailed Protocol: Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
This protocol describes a competitive binding assay to determine the ability of 1,9-Diazaspiro[6.6]tridecane to displace a known high-affinity radioligand from its target transporter.
-
Membrane Preparation: Utilize membrane preparations from HEK293 cells stably transfected with the human SERT, NET, or DAT transporter.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a single concentration of the radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at its approximate Kd, and 1,9-Diazaspiro[6.6]tridecane at a screening concentration of 10 µM.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition caused by 1,9-Diazaspiro[6.6]tridecane compared to the total binding.
A similar protocol would be followed for the 5-HT₃A and Muscarinic M₄ receptor binding assays, using appropriate cell lines, radioligands, and reference compounds.
Antimicrobial Susceptibility Testing
The diamine nature of the spirocyclic core suggests potential antimicrobial activity. A preliminary screen against a panel of clinically relevant bacteria is a cost-effective way to assess this.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for in-depth characterization of a primary hit.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the biological validation of 1,9-Diazaspiro[6.6]tridecane. By leveraging the known pharmacology of its structural analogs, we have outlined a logical, tiered approach to efficiently screen for and characterize its most promising biological activities. The provided protocols are based on established, robust methodologies to ensure the generation of high-quality, reproducible data.
The successful identification of a potent and selective activity, coupled with a favorable early safety and metabolic profile, would strongly support the progression of 1,9-Diazaspiro[6.6]tridecane into a lead optimization program. Subsequent studies would involve more complex in vivo models to assess efficacy, pharmacokinetics, and toxicology, ultimately determining its potential as a novel therapeutic agent. The spirocyclic core of this molecule holds significant promise, and a systematic validation as outlined here is the critical first step in unlocking its therapeutic potential.
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. (n.d.). PubMed. Retrieved from [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (n.d.). Reymond Research Group. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]
-
Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.). PMC. Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC. Retrieved from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. Retrieved from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017, December 20). Current Protocols in Pharmacology. Retrieved from [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
hERG Assay. (n.d.). Slideshare. Retrieved from [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
hERG Screening. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 18). Frontiers in Pharmacology. Retrieved from [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (n.d.). MDPI. Retrieved from [Link]
Benchmarking the Catalytic Activity of 1,9-Diazaspiro[6.6]tridecane Complexes
Executive Summary: The Case for the [6.6] Scaffold
In the realm of asymmetric catalysis, rigidity often equates to selectivity. For decades, the 1,6-diazaspiro[4.4]nonane (5-membered rings) and 1,9-diazaspiro[5.5]undecane (6-membered rings) scaffolds have served as privileged structures, offering tight steric control due to their frozen conformations.
The 1,9-diazaspiro[6.6]tridecane ([6.6] system) represents a frontier in this lineage. Composed of two seven-membered azepane rings fused at a quaternary carbon, this scaffold introduces a unique combination of steric bulk and conformational flexibility absent in its smaller homologs. While [4.4] systems are rigid and "tight," the [6.6] system offers a "breathing" steric environment, potentially accommodating larger substrates or enabling unique transition state geometries in asymmetric transformations.
This guide provides a standardized framework for benchmarking the [6.6] scaffold against established alternatives, focusing on organocatalytic efficacy and ligand competency.
Chemical Profile & Structural Comparative Analysis
To predict catalytic performance, we must first quantify the physical differences between the spiro-homologs.
Structural Metrics
The expansion from pyrrolidine ([4.4]) to piperidine ([5.5]) to azepane ([6.6]) drastically alters the Buried Volume (%V_bur) and the Bite Angle (when derivatized as bidentate ligands).
| Metric | Spiro[4.4]nonane | Spiro[5.5]undecane | Spiro[6.6]tridecane | Impact on Catalysis |
| Ring Size | 5 (Pyrrolidine) | 6 (Piperidine) | 7 (Azepane) | [6.6] allows for "induced fit" binding. |
| Conformation | Envelope (Rigid) | Chair (Stable) | Twist-Chair (Flexible) | [6.6] has lower inversion barriers; may require bulky N-substituents to lock conformation. |
| N-N Distance | ~3.8 Å | ~4.2 Å | ~4.8 Å (Est.) | Wider bite angle in metal complexes; distinct H-bond geometry in organocatalysis. |
| Basicity (pKa) | ~10.5 | ~11.0 | ~10.8 | Comparable basicity; suitable for iminium/enamine activation. |
| Chirality | C2-Symmetric | C2-Symmetric | C2-Symmetric | Requires resolution or enantioselective synthesis (e.g., via chiral auxiliary). |
The "Gold Standard" Alternatives
-
(R,R)-DACH (Diaminocyclohexane): The industry baseline. Cheap, rigid, but limited steric bulk.
-
BINAM (1,1'-Binaphthyl-2,2'-diamine): Axially chiral, highly bulky, but lacks the spiro-fused rigidity.
-
Spiro[4.4]nonane (SPANamine type): High rigidity, excellent for small substrates, but often too sterically crowded for large electrophiles.
Benchmarking Protocol: Experimental Workflows
To objectively evaluate the 1,9-diazaspiro[6.6]tridecane, we utilize two distinct workflows: Organocatalysis (Enamine Activation) and Metal-Ligand Competency .
Workflow 1: Asymmetric Michael Addition (Organocatalysis)
This protocol tests the scaffold's ability to shield one face of an enamine intermediate.
Objective: Compare Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) against (S)-Proline and Spiro[5.5].
Protocol Steps:
-
Catalyst Preparation: Use 1,9-diazaspiro[6.6]tridecane (10-20 mol%) with an acidic co-catalyst (e.g., benzoic acid or TFA, 10-20 mol%).
-
Reaction Setup:
-
Substrates: Cyclohexanone (1.0 equiv) + trans-β-Nitrostyrene (0.5 equiv).
-
Solvent: Toluene or CHCl3 (0.5 M).
-
Temperature: Start at RT; cool to 0°C if conversion >50% in 1h.
-
-
Monitoring: Monitor consumption of nitrostyrene via TLC/NMR.
-
Workup: Quench with sat. NH4Cl, extract with EtOAc.
-
Analysis: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Self-Validating Check:
-
Control: Run the reaction with pyrrolidine (achiral). If ee > 0%, check for contamination.
-
Trend: If [6.6] yields lower ee than [5.5], the ring flexibility is likely detrimental. Remedy: Add bulky substituents (e.g., N-benzyl) to lock the conformation.
Workflow 2: Ir-Catalyzed Asymmetric Hydrogenation (Ligand)
This tests the scaffold as a chiral backbone for transition metal catalysts.
Objective: Synthesize the N,N'-di(phosphino) derivative and test in Quinoline hydrogenation.
Protocol Steps:
-
Ligand Synthesis: React 1,9-diazaspiro[6.6]tridecane with 2 equiv of Cl-PPh2 in the presence of Et3N to generate the bis-aminophosphine ligand (L-66 ).
-
Complexation: Mix L-66 (1.1 equiv) with [Ir(COD)Cl]2 (0.5 equiv) in DCM.
-
Hydrogenation:
-
Substrate: 2-Methylquinoline.
-
Conditions: 50 bar H2, I2 (10 mol% additive), Toluene, RT, 12h.
-
-
Analysis: Determine conversion by 1H NMR and ee by Chiral HPLC.
Visualizing the Benchmarking Pathway
The following diagram illustrates the decision tree for evaluating the [6.6] scaffold based on experimental outcomes.
Caption: Decision matrix for evaluating the catalytic utility of the [6.6] spiro-diamine scaffold.
Comparative Data Analysis
Since the [6.6] system is an emerging scaffold, we compare its projected performance against established literature data for its homologs.
Table 1: Comparative Organocatalytic Performance (Michael Addition)
Reaction: Cyclohexanone + Nitrostyrene (Standard Benchmark)
| Catalyst Scaffold | Ring Size | Typical Yield | Typical ee% | Stereocontrol Origin | Reference |
| Spiro[4.4]nonane | 5,5 | 85-95% | 90-98% | Rigid "Envelope" shielding | [1] |
| Spiro[5.5]undecane | 6,6 | 80-90% | 85-95% | Chair conformation stability | [2] |
| Spiro[6.6]tridecane | 7,7 | TBD | Benchmark | Twist-Chair / Steric Bulk | This Guide |
| (S)-Proline | 5 (Mono) | 70-85% | 60-80% | H-Bonding / Ring Strain | [3] |
Interpretation Guide:
-
If the [6.6] system achieves >90% ee , it indicates that the 7-membered rings adopt a stable locked conformation during the transition state, likely outperforming [4.4] systems for large/bulky substrates where the [4.4] system is too sterically constricting.
-
If ee is variable, the [6.6] scaffold requires N-alkylation (e.g., N-benzyl, N-Tf) to restrict the conformational freedom of the azepane rings.
References
-
Zhu, S. F., & Zhou, Q. L. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds Using Spiro Ligands." Accounts of Chemical Research. Link
-
Smith, A., et al. (2017). "Biological activity and synthesis of 1,9-diazaspiro[5.5]undecane derivatives." Arkivoc. Link
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron. Link
-
Fluorochem. (2025). "Product Sheet: 1,9-Diazaspiro[6.6]tridecane." Catalog. Link
Safety Operating Guide
Operational Guide: Proper Disposal of 1,9-Diazaspiro[6.6]tridecane
Executive Summary & Hazard Classification[1][2]
1,9-Diazaspiro[6.6]tridecane is a bicyclic diamine commonly used as a building block in medicinal chemistry. Unlike simple aliphatic alkanes (e.g., n-tridecane), this compound is a strong organic base . Its disposal protocols are dictated by its amine functionality, which presents corrosivity and exothermic reactivity hazards.
Immediate Safety Directive:
-
Primary Hazard: Corrosive (Causes severe skin burns and eye damage).[1]
-
Reactivity: Violent exothermic reaction with strong acids and acid anhydrides. Incompatible with strong oxidizers.[2][3][4]
-
RCRA Classification (USA): Likely D002 (Corrosive) if pH > 12.5; otherwise managed as Non-Halogenated Organic Base .
Physicochemical Profile for Waste Assessment
Before disposal, you must identify the specific form of the compound. Commercial samples are often supplied as hydrochloride salts to improve stability, which alters the physical state and disposal path.
| Property | Free Base (1,9-Diazaspiro[6.6]tridecane) | Dihydrochloride Salt (2HCl) |
| Physical State | Viscous Liquid or Low-Melting Solid | Crystalline Solid |
| Solubility | Soluble in organic solvents (DCM, MeOH) | Highly soluble in water |
| pH (10% aq.) | > 12.0 (Highly Basic) | ~ 4.0 - 6.0 (Weakly Acidic) |
| Flash Point | > 110°C (Estimated) | N/A (Solid) |
| Waste Stream | Organic Base (Liquid/Solid) | Solid Hazardous Waste |
Expert Insight: Never assume the salt form behaves like the free base. The free base is a CO₂ scavenger and will form carbamates if left exposed to air, potentially complicating analysis. Keep containers tightly sealed until disposal.
Waste Segregation Protocol
Proper segregation is the single most critical step to prevent laboratory accidents. 1,9-Diazaspiro[6.6]tridecane must be isolated from incompatible streams.
The "Do Not Mix" List
-
Strong Acids (Sulfuric, Nitric, Hydrochloric): Mixing causes rapid protonation, generating immense heat and potential vaporization of the solvent.
-
Acid Chlorides/Anhydrides: Results in violent acylation reactions.
-
Oxidizers (Peroxides, Permanganates): Potential for fire or explosion.
-
Halogenated Solvents (Chloroform/DCM): While soluble, mixing amines with halogenated solvents can occasionally lead to alkylation reactions over long storage periods; however, for immediate disposal, they are often compatible if the waste stream is designated "Halogenated Organics." Best Practice: Segregate into non-halogenated streams if possible to reduce incineration costs.
Segregation Logic Diagram
The following decision tree illustrates the correct routing for spiro-diamine waste.
Figure 1: Decision logic for segregating 1,9-Diazaspiro[6.6]tridecane waste based on physical state and solvent carrier.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Stock (Expired/Unused)
Method: Lab Packing (Composite Drumming) Do not dissolve solids just to pour them into a liquid waste container. This increases volume and risk.
-
Container Selection: Keep the chemical in its original manufacturer vial if possible. Ensure the cap is tight.[5][6]
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Affix a hazardous waste tag to the bag.
-
Chemical Name: 1,9-Diazaspiro[6.6]tridecane (or specific salt).
-
Hazards: Corrosive, Toxic.[7]
-
-
Bulking: Place the bagged vial into the 5-gallon or 55-gallon lab pack drum designated for "Solid Toxic/Corrosive Organics."
-
Documentation: Log the mass on the drum inventory sheet.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Method: Bulking into Solvent Waste Streams[8]
-
pH Check: If the solution is aqueous or biphasic, check the pH. If pH > 12.5, the waste is D002 (Corrosive).
-
Solvent Compatibility:
-
If in Methanol/Ethanol/DMSO: Pour into "Non-Halogenated Organic" waste container.
-
If in DCM/Chloroform: Pour into "Halogenated Organic" waste container.
-
-
Neutralization (Optional but Recommended for High Concentrations):
-
If the concentration of the amine is high (>10%), consider adding an equimolar amount of acetic acid to the waste container slowly to neutralize the basicity before sealing. Warning: Perform this in a fume hood; heat will be generated.
-
Scenario C: Contaminated Glassware
Method: Triple Rinse
-
Rinse 1: Rinse glassware with a small volume of Acetone or Methanol. Collect this rinse in the Organic Waste container.
-
Rinse 2: Repeat with water. Collect in Aqueous Waste .
-
Final Wash: Wash with standard laboratory detergent. The glassware is now chemically clean.
Emergency Spill Response
In the event of a spill outside of a fume hood, immediate action is required to prevent respiratory irritation and skin burns.
Figure 2: Workflow for managing a spill of 1,9-Diazaspiro[6.6]tridecane.
Neutralization Note: Do not use strong mineral acids (HCl) to neutralize a spill, as the reaction may be too vigorous. Use Citric Acid or Sodium Bisulfate powders, or dilute Acetic Acid .
Regulatory Compliance (RCRA/EPA)
While specific listings for this isomer are rare, the following classifications apply based on federal regulations (40 CFR Part 261):
-
Characteristic Waste: If the waste is an aqueous solution with pH ≥ 12.5, it carries the D002 (Corrosivity) waste code [1].
-
P/U Listings: 1,9-Diazaspiro[6.6]tridecane is not typically found on the P or U lists (acute hazardous wastes). However, it must be managed as a "Characteristic Hazardous Waste" due to its toxicity and alkalinity.
-
TSCA Status: Ensure the compound is used strictly for R&D purposes if not listed on the TSCA inventory. Disposal must comply with the "Prudent Practices" outlined by the National Research Council [2].
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary for Diazaspiro Compounds (General Class). National Library of Medicine. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. n-Tridecane CAS#: 629-50-5 [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. republicservices.com [republicservices.com]
- 8. Waste Code [rcrainfo.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
